[(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine
Description
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-2-morpholin-4-ylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c14-13-3-1-2-12(10-13)11-15-4-5-16-6-8-17-9-7-16/h1-3,10,15H,4-9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZAMKZNNSXJFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine typically involves the reaction of 3-fluorobenzyl chloride with 2-(morpholin-4-yl)ethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
3-Fluorobenzyl chloride+2-(Morpholin-4-yl)ethylamine→[(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine+HCl
The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of [(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
[(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated derivatives or other substituted products.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of [(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine typically involves the reaction between 3-fluorobenzyl chloride and 2-(morpholin-4-yl)ethylamine. This reaction is facilitated by a base such as sodium hydroxide or potassium carbonate, often conducted in organic solvents like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Applications in Scientific Research
[(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine has diverse applications across several scientific domains:
Medicinal Chemistry
- Pharmaceutical Development : This compound serves as a crucial building block in the synthesis of pharmaceutical agents, particularly those aimed at treating neurological disorders. Its structural characteristics allow for modifications that enhance biological activity and selectivity towards specific targets.
Biological Studies
- Receptor-Ligand Interactions : The compound is utilized in studying interactions between ligands and receptors, aiding in the understanding of various biochemical pathways.
- Biochemical Assays : It acts as a probe in assays designed to evaluate enzyme activities or cellular responses, providing insights into metabolic processes.
Material Science
- Novel Materials Development : The unique electronic properties imparted by the fluorophenyl group make this compound suitable for creating materials with specific optical or electronic characteristics. Research is ongoing into its potential use in organic electronics and sensors.
Mechanism of Action
The mechanism of action of [(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the morpholine moiety contributes to its solubility and bioavailability. The compound may act by inhibiting or activating specific pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
The following analysis compares [(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine with structurally and functionally related compounds, focusing on substituent effects, binding affinities, and synthetic yields.
Structural Analogues with Fluorophenyl and Amine Motifs
Key Observations :
- Substituent Effects: Fluorine at the 3-position on the phenyl ring (target compound) may enhance metabolic stability compared to brominated analogs (e.g., [(3-Bromo-4-fluorophenyl)methyl] derivative) .
- Binding Affinities : The piperidine-3-carboxamide analog () exhibits strong ACE2 binding (-7.795 kcal/mol), suggesting that carboxamide groups enhance target engagement compared to primary amines .
Comparison :
- The target compound lacks the thiazole-ureido linker but shares fluorophenyl substitution.
Conformational and Crystallographic Comparisons
- Schiff Base Analog () : The morpholine ring adopts a chair conformation with dihedral angles of 73.4° relative to the anthracene plane. This highlights the flexibility of morpholine-containing structures .
- ACE2-Binding Compounds () : Derivatives with piperidine-carboxamide (Entry 8) show superior binding (-7.795 kcal/mol) vs. morpholine analogs (-7.301 kcal/mol, Entry 6), emphasizing the role of hydrogen-bonding groups .
Biological Activity
[(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine (also known as compound 1) has garnered attention in recent years due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a fluorophenyl group attached to a morpholine moiety through a methyl and ethyl linker. This structure is significant as it influences the compound's interaction with biological targets.
The biological activity of [(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine is primarily attributed to its ability to act as a ligand for various receptors and enzymes. The interaction with these targets can lead to modulation of several biochemical pathways, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes, which is crucial for therapeutic applications in diseases like cancer.
- Receptor Binding : It can bind to receptors involved in neurotransmission and other cellular processes, potentially influencing mood and cognition.
Anticancer Activity
Research has indicated that compounds similar to [(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these activities typically range from 7.01 µM to 14.31 µM, indicating potent anticancer effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against a range of pathogens, showing promising results in terms of minimum inhibitory concentration (MIC) values.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.22 | Bactericidal |
| Escherichia coli | 0.25 | Bactericidal |
Case Studies
- Antitumor Activity : A study demonstrated that [(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine derivatives were tested against multiple cancer cell lines, showcasing an average growth inhibition rate of over 70% in several cases .
- Mechanism-Based Approaches : Another investigation focused on the mechanism by which this compound induces cell death in cancer cells, highlighting its role as a topoisomerase inhibitor .
Q & A
Q. What are the standard synthetic routes for [(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine?
The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example:
- Step 1 : React 3-fluorobenzyl chloride with 2-(morpholin-4-yl)ethylamine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) .
- Step 2 : Purify via column chromatography and confirm purity using HPLC (>95%) . Key intermediates and byproducts should be monitored using TLC and NMR spectroscopy .
Q. How is the compound characterized structurally?
Structural confirmation requires:
- ¹H/¹³C NMR : Peaks for the morpholine ring (δ ~3.5–4.0 ppm for N-CH₂), fluorophenyl group (δ ~6.8–7.3 ppm), and ethylamine linker (δ ~2.5–3.0 ppm) .
- Mass Spectrometry (HRMS) : Exact mass matching the molecular formula (C₁₃H₁₇FN₂O) .
- IR Spectroscopy : Bands for C-F stretch (~1100 cm⁻¹) and morpholine C-O-C (~1250 cm⁻¹) .
Q. What are the basic biological screening protocols for this compound?
Initial screening often includes:
- Enzyme Inhibition Assays : Test against kinases or GPCRs at concentrations of 1–100 µM .
- Cytotoxicity (MTT Assay) : Evaluate IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7) .
- Solubility and Stability : Assess in PBS (pH 7.4) and simulated gastric fluid .
Advanced Research Questions
Q. How can computational modeling guide SAR studies for this compound?
- Molecular Docking : Use AutoDock Vina to predict binding affinity to targets like ACE2 (ΔG ≈ -7.8 kcal/mol, similar to morpholine-containing analogs in ).
- QSAR Models : Correlate substituent effects (e.g., fluorine position) with bioactivity using Hammett constants .
- MD Simulations : Analyze conformational stability of the morpholine-fluorophenyl interaction over 100 ns trajectories .
Q. What crystallographic techniques resolve structural ambiguities?
- Single-Crystal X-ray Diffraction : Use SHELX suite for refinement. Key parameters:
Q. How to address contradictions in reported biological activity?
- Case Study : If one study reports antitumor activity (IC₅₀ = 10 µM) and another shows no effect:
- Verify purity (HPLC, elemental analysis) .
- Test under identical conditions (cell line, serum concentration) .
- Use orthogonal assays (e.g., apoptosis markers vs. proliferation) .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
